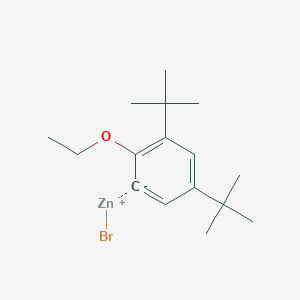
(3,5-Di-t-butyl-2-ethoxyphenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound. Organozinc compounds are known for their utility in organic synthesis, particularly in cross-coupling reactions. This specific compound is used as a reagent in various chemical reactions due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide typically involves the reaction of 3,5-di-tert-butyl-2-ethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
3,5-di-tert-butyl-2-ethoxyphenyl bromide+Zn→(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts for cross-coupling reactions. Typical conditions involve the use of THF as a solvent, inert atmosphere, and controlled temperatures.
Major Products
The major products formed from reactions involving (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide include various substituted aromatic compounds, phenols, and hydrocarbons, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is used in several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide involves the transfer of the phenyl group to a target molecule in the presence of a catalyst. The zinc atom acts as a mediator, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-di-tert-butylphenyl)zinc bromide
- (2-ethoxyphenyl)zinc bromide
- (3,5-di-tert-butyl-4-methoxyphenyl)zinc bromide
Uniqueness
(3,5-di-tert-butyl-2-ethoxyphenyl)zinc bromide is unique due to the presence of both tert-butyl and ethoxy groups, which provide steric hindrance and electronic effects that influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propiedades
Fórmula molecular |
C16H25BrOZn |
|---|---|
Peso molecular |
378.7 g/mol |
Nombre IUPAC |
bromozinc(1+);2,4-ditert-butyl-1-ethoxybenzene-6-ide |
InChI |
InChI=1S/C16H25O.BrH.Zn/c1-8-17-14-10-9-12(15(2,3)4)11-13(14)16(5,6)7;;/h9,11H,8H2,1-7H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VHPBBQOLQNBYSL-UHFFFAOYSA-M |
SMILES canónico |
CCOC1=C(C=C(C=[C-]1)C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14885556.png)
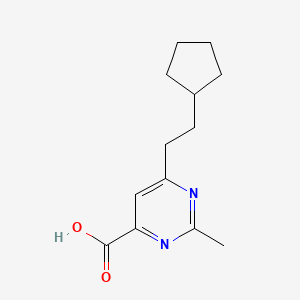
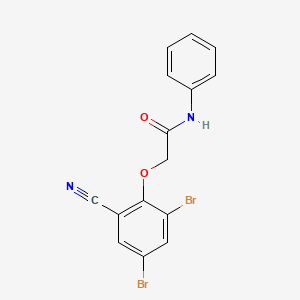
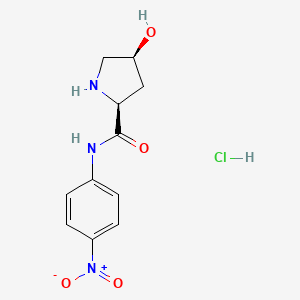
![6-[[(3,4,5-trimethoxybenzoyl)amino]carbamoyl]cyclohex-3-ene-1-carboxylic Acid](/img/structure/B14885579.png)
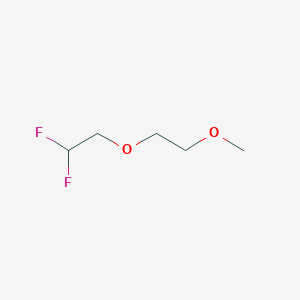
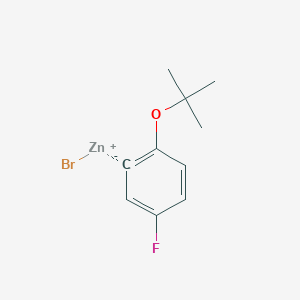
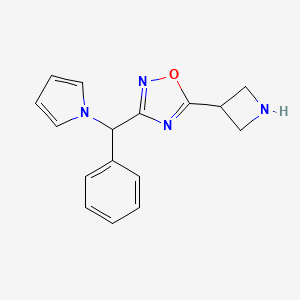

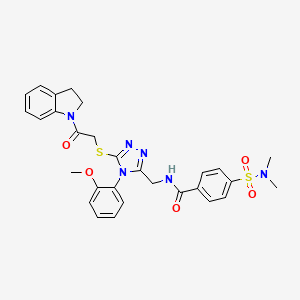
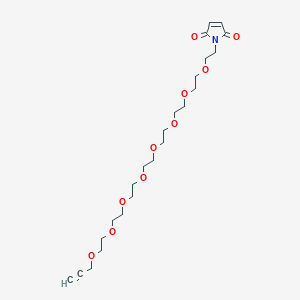
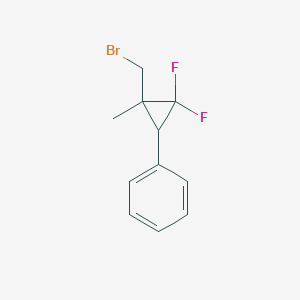
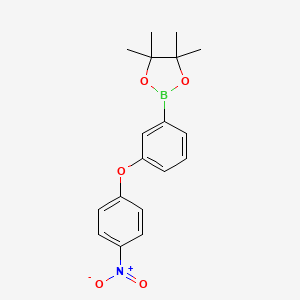
![5-Oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14885629.png)
